
4,4'-(2,2-Diphenylethene-1,1-diyl)dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is an organic compound with the molecular formula C26H22N2 It is characterized by the presence of two aniline groups attached to a central diphenylethene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2-diphenylethene, which can be obtained through the Wittig reaction between benzaldehyde and benzyltriphenylphosphonium chloride.
Formation of the Central Moiety: The diphenylethene intermediate is then subjected to a coupling reaction with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Final Product: The resulting product is purified through recrystallization or column chromatography to obtain pure 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and high-yield synthesis. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), can further enhance the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine gas (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Scientific Research Applications
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline exerts its effects is primarily related to its ability to interact with various molecular targets through its aniline groups. These interactions can involve hydrogen bonding, π-π stacking, and other non-covalent interactions, which can influence the compound’s behavior in different environments. The central diphenylethene moiety also contributes to the compound’s photophysical properties, making it useful in applications such as fluorescence imaging and organic electronics.
Comparison with Similar Compounds
Similar Compounds
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzonitrile: Similar structure but with nitrile groups instead of aniline groups.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Contains aldehyde groups instead of aniline groups.
Uniqueness
4,4’-(2,2-Diphenylethene-1,1-diyl)dianiline is unique due to its combination of aniline groups and a central diphenylethene moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique optical characteristics.
Properties
Molecular Formula |
C26H22N2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-2,2-diphenylethenyl]aniline |
InChI |
InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H,27-28H2 |
InChI Key |
YCTZXQQVAUBBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


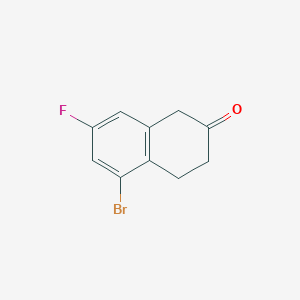

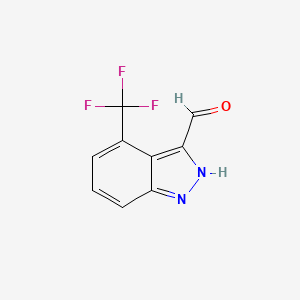
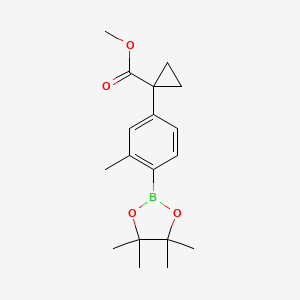
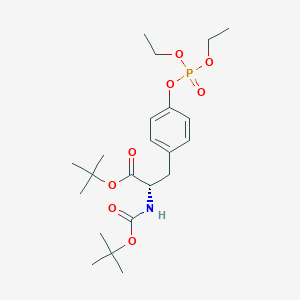

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B12828268.png)
![3-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-dibenzothiophene](/img/structure/B12828273.png)
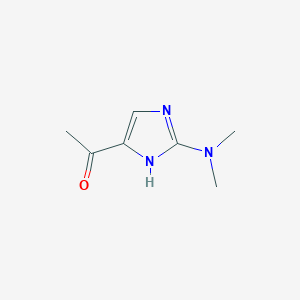
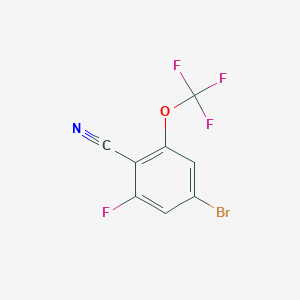
![2-Isopropoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B12828297.png)
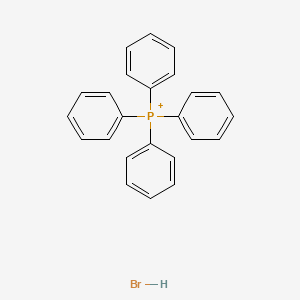
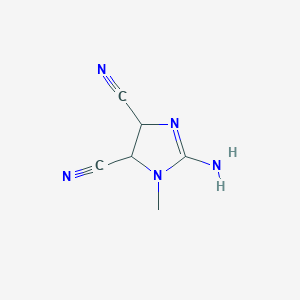
![2-Amino-1-(1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12828310.png)
